molecular formula C21H27N3O4 B11139799 methyl (1-{[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}piperidin-4-yl)acetate

methyl (1-{[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}piperidin-4-yl)acetate

Cat. No.: B11139799
M. Wt: 385.5 g/mol
InChI Key: YLXXPTXLDODYLR-UHFFFAOYSA-N
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Description

Methyl (1-{[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}piperidin-4-yl)acetate is a complex organic compound featuring a pyrazole ring substituted with a methoxyphenyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1-{[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}piperidin-4-yl)acetate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone. For instance, 4-methoxyacetophenone can react with hydrazine hydrate under acidic conditions to form 5-(4-methoxyphenyl)-3-methyl-1H-pyrazole.

    Acetylation: The pyrazole derivative is then acetylated using acetyl chloride in the presence of a base like pyridine to yield 5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl acetate.

    Piperidine Derivative Formation: The acetylated pyrazole is reacted with 4-piperidone under reductive amination conditions, typically using sodium triacetoxyborohydride, to form the piperidine derivative.

    Esterification: Finally, the piperidine derivative is esterified with methyl chloroacetate in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems would be employed to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyrazole ring or the ester group, potentially converting the ester to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the methoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced pyrazole derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s structure suggests potential biological activity, particularly as a ligand for receptors or enzymes. It could be explored for its binding affinity and specificity in various biological assays.

Medicine

Given its structural features, the compound may exhibit pharmacological properties such as anti-inflammatory, analgesic, or anticancer activities. Research could focus on its efficacy and safety in preclinical and clinical trials.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of methyl (1-{[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}piperidin-4-yl)acetate would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group could facilitate binding through hydrophobic interactions, while the pyrazole and piperidine rings might engage in hydrogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1-{[5-(4-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}piperidin-4-yl)acetate: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl (1-{[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}piperidin-4-yl)acetate: Contains a chlorophenyl group, which might alter its reactivity and biological activity.

Uniqueness

The presence of the methoxy group in methyl (1-{[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}piperidin-4-yl)acetate can influence its electronic properties and steric interactions, potentially enhancing its binding affinity and specificity in biological systems compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C21H27N3O4

Molecular Weight

385.5 g/mol

IUPAC Name

methyl 2-[1-[2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl]piperidin-4-yl]acetate

InChI

InChI=1S/C21H27N3O4/c1-14-18(21(23-22-14)16-4-6-17(27-2)7-5-16)13-19(25)24-10-8-15(9-11-24)12-20(26)28-3/h4-7,15H,8-13H2,1-3H3,(H,22,23)

InChI Key

YLXXPTXLDODYLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)N3CCC(CC3)CC(=O)OC

Origin of Product

United States

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